REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:8]#[C:9]Br.CCCCC>C(N(CC)CC)C.C(OCC)C>[O:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:9]#[N:8]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
290 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
61.9 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a oven dried 500 mL 3-neck round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a overhead
|
Type
|
ADDITION
|
Details
|
was added dropwise via syringe over 25 min
|
Duration
|
25 min
|
Type
|
CUSTOM
|
Details
|
to reaction mixture
|
Type
|
CUSTOM
|
Details
|
went up to as high as 15° C
|
Type
|
STIRRING
|
Details
|
was stirred vigorously at 0° C. for 2 h at 5-15° C
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitated triethylamine hydrochloride was filtered off
|
Type
|
WASH
|
Details
|
the salt was washed with diethyl ether and pentane (1 to 1 by volume, 200 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the majority of the solvent
|
Type
|
CUSTOM
|
Details
|
was directly used in the subsequent reaction without further purification
|
Name
|
|
Type
|
|
Smiles
|
O(C#N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |